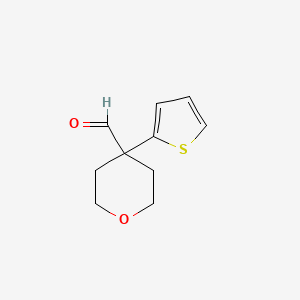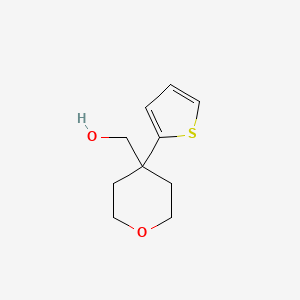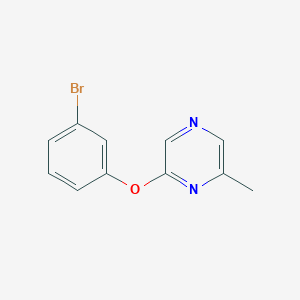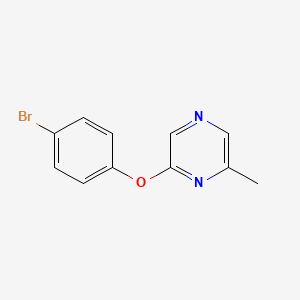![molecular formula C11H12ClNS B1292568 6-(Tert-butyl)-2-chlorobenzo[d]thiazole CAS No. 898748-35-1](/img/structure/B1292568.png)
6-(Tert-butyl)-2-chlorobenzo[d]thiazole
Overview
Description
6-(Tert-butyl)-2-chlorobenzo[d]thiazole is a common organic compound used in the synthesis of various pharmaceuticals and other compounds. It belongs to the family of thiazole derivatives, which are aromatic compounds that contain both sulfur and nitrogen atoms. This compound has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is used in the synthesis of various drugs and other compounds, as well as in the development of new drugs and therapies.
Scientific Research Applications
White Organic Light Emitting Diode Development
The compound 6-(Tert-butyl)-2-chlorobenzo[d]thiazole and its derivatives have been utilized in the development of White Organic Light Emitting Diodes (WOLEDs). A study by Zhang et al. (2016) explored compounds based on the thiazolo[5,4-d]thiazole moiety, demonstrating their ability to undergo reversible excited-state intramolecular proton transfer. This mechanism led to tunable emission from blue to yellow, culminating in white-light luminescence, essential for WOLED applications (Zhang et al., 2016).
Antitumor Activity
A 2010 study synthesized a derivative of this compound, exhibiting promising antitumor properties. The compound showed significant inhibitory effects against various cancer cell lines, highlighting its potential in cancer treatment (Hu et al., 2010).
Anti-inflammatory and Analgesic Activities
Research by Isomura et al. (1983, 1984) explored derivatives of this compound for anti-inflammatory and analgesic activities. These studies found that some compounds demonstrated potent effects in various models of inflammation and pain, suggesting their potential in developing new therapeutic agents for these conditions (Isomura et al., 1983), (Isomura et al., 1984).
Photosynthetic Electron Transport Inhibition
The compound and its derivatives have been investigated for their ability to inhibit photosynthetic electron transport. A study by Vicentini et al. (2005) synthesized pyrazole derivatives incorporating this compound, which showed inhibitory properties, suggesting potential applications in herbicide development (Vicentini et al., 2005).
Crystal Structure Studies
Studies have also focused on the crystal structure of derivatives of this compound. For example, Lynch and Mcclenaghan (2004) analyzed the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, providing insights into its molecular interactions and arrangement, which is crucial for understanding its chemical properties and potential applications (Lynch & Mcclenaghan, 2004).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antineoplastic effects .
Mode of Action
For instance, they can act as electron-deficient systems, enabling efficient intermolecular π–π overlap . This interaction can lead to changes in the target’s function, ultimately resulting in the compound’s biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with various biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known for their high oxidative stability , which could potentially influence their bioavailability and pharmacokinetic profile.
Result of Action
Thiazole derivatives have been associated with various biological activities, including antimicrobial, antifungal, and antineoplastic effects . These effects suggest that thiazole derivatives can induce significant changes at the molecular and cellular levels.
Action Environment
The action of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances . .
Safety and Hazards
Future Directions
Thiazole derivatives have been the focus of recent research due to their diverse biological activities . Future research may focus on the development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Biochemical Analysis
Biochemical Properties
6-(Tert-butyl)-2-chlorobenzo[d]thiazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of certain bacteria and fungi . It interacts with enzymes such as topoisomerase II, which is involved in DNA replication and repair. The binding of this compound to topoisomerase II results in the stabilization of the enzyme-DNA complex, leading to the inhibition of DNA replication and ultimately cell death . Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to programmed cell death . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy production processes within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules such as enzymes and proteins. For example, its interaction with topoisomerase II involves the formation of a stable enzyme-DNA complex, which prevents the enzyme from completing its catalytic cycle . Additionally, this compound has been found to inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered gene expression and cellular responses . These molecular interactions contribute to the compound’s overall biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth and reduce the proliferation of cancer cells without causing significant toxicity . At higher doses, this compound has been associated with adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound are further processed through conjugation reactions, leading to their eventual excretion from the body . Additionally, this compound has been found to affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby altering the levels of important metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with membrane transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in different tissues . These interactions play a crucial role in determining the bioavailability and therapeutic efficacy of the compound.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound has been found to localize primarily in the nucleus and mitochondria of cells . In the nucleus, this compound interacts with DNA and nuclear proteins, influencing gene expression and DNA replication . In the mitochondria, it affects mitochondrial function by disrupting the electron transport chain and inducing oxidative stress . These subcellular localizations are critical for the compound’s biological activity and therapeutic potential.
properties
IUPAC Name |
6-tert-butyl-2-chloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNS/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEKCUAQGKBCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646598 | |
| Record name | 6-tert-Butyl-2-chloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898748-35-1 | |
| Record name | 6-tert-Butyl-2-chloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



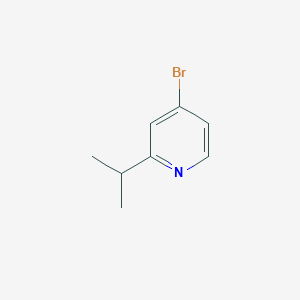

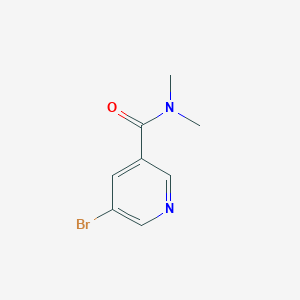

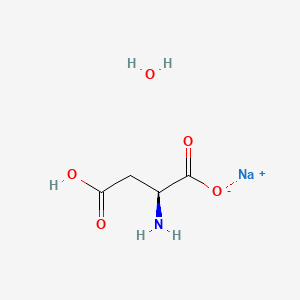

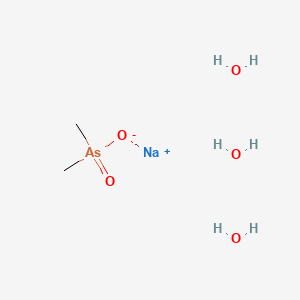
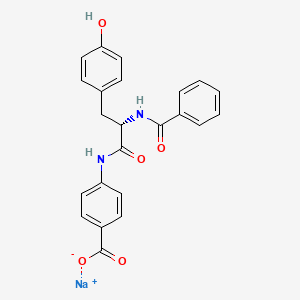
![{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol](/img/structure/B1292505.png)

